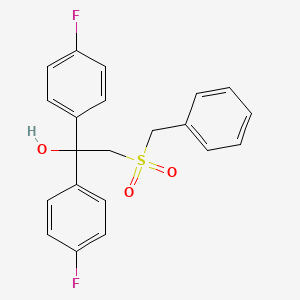

2-(Benzylsulfonyl)-1,1-bis(4-fluorophenyl)-1-ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Benzylsulfonyl)-1,1-bis(4-fluorophenyl)-1-ethanol is a complex organic compound characterized by the presence of benzylsulfonyl and bis(4-fluorophenyl) groups attached to an ethanol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfonyl)-1,1-bis(4-fluorophenyl)-1-ethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzylsulfonyl Group: This step involves the reaction of benzyl chloride with sodium sulfite to form benzylsulfonyl chloride.

Introduction of the Bis(4-fluorophenyl) Group: This step involves the reaction of 4-fluorobenzene with a suitable reagent to introduce the fluorophenyl groups.

Coupling Reaction: The final step involves the coupling of the benzylsulfonyl chloride with the bis(4-fluorophenyl) ethanol under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Benzylsulfonyl)-1,1-bis(4-fluorophenyl)-1-ethanol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 2-(Benzylsulfonyl)-1,1-bis(4-fluorophenyl)-1-ethanol as an anticancer agent. The compound exhibits selective cytotoxicity against various cancer cell lines, suggesting its utility in cancer therapeutics. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cancer cell survival .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against a range of pathogens. Its sulfonyl group enhances its interaction with microbial targets, which may lead to effective inhibition of growth in both Gram-positive and Gram-negative bacteria. This property makes it a candidate for developing new antimicrobial agents .

Material Sciences

Polymer Chemistry

In material sciences, this compound is being investigated for its potential as a monomer in polymer synthesis. The fluorinated phenyl groups contribute to the thermal stability and chemical resistance of the resulting polymers. This makes them suitable for applications in coatings and advanced materials where durability is critical .

Nanocomposites

The incorporation of this compound into nanocomposite materials has been explored to enhance mechanical properties and thermal stability. Research indicates that the addition of this compound can lead to improved dispersion of nanoparticles within polymer matrices, thereby enhancing overall material performance .

Cosmetic Formulations

Skin Care Products

There is growing interest in the application of this compound in cosmetic formulations due to its potential skin-beneficial properties. Studies suggest that it may enhance skin hydration and provide antioxidant effects when incorporated into creams and lotions. Its safety profile is subject to rigorous testing under current cosmetic regulations .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 2-(Benzylsulfonyl)-1,1-bis(4-fluorophenyl)-1-ethanol involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The fluorophenyl groups can enhance the compound’s binding affinity to its targets, leading to increased potency and selectivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(4-Methylsulfonylphenyl) Indole Derivatives: These compounds have similar sulfonyl and phenyl groups but differ in their core structure.

Fluorosulfonyl Radicals: These compounds share the sulfonyl group but differ in their overall structure and reactivity.

Uniqueness

2-(Benzylsulfonyl)-1,1-bis(4-fluorophenyl)-1-ethanol is unique due to its combination of benzylsulfonyl and bis(4-fluorophenyl) groups, which confer specific chemical and biological properties

Biologische Aktivität

2-(Benzylsulfonyl)-1,1-bis(4-fluorophenyl)-1-ethanol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of bis(4-fluorophenyl)methane derivatives with a sulfonylating agent. The reaction conditions often include solvents such as acetone and the use of catalysts to facilitate the formation of the desired sulfonyl compound.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related benzylsulfonyl compounds demonstrate activity against both gram-positive and gram-negative bacteria. A comparative analysis of various sulfonamide derivatives revealed that certain compounds had minimum inhibitory concentrations (MIC) as low as 8 μg/mL against E. coli and Staphylococcus aureus .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Compound A | E. coli | 8 |

| Compound B | S. aureus | 16 |

| Compound C | B. subtilis | 16 |

Anti-Cancer Activity

In silico studies have suggested that similar compounds may act as inhibitors for certain kinases involved in cancer progression. For example, molecular docking studies indicated potential interactions with anaplastic lymphoma kinase (ALK), which is implicated in various cancers . The binding affinities observed in these studies warrant further investigation into the anti-cancer potential of benzylsulfonyl derivatives.

Case Studies

A notable case study involved the evaluation of a related compound's efficacy against specific cancer cell lines. In vitro assays demonstrated that the compound significantly inhibited cell proliferation in a dose-dependent manner, with IC50 values indicating effective cytotoxicity at concentrations below 20 μM .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Sulfonyl Group : Enhances solubility and bioavailability.

- Fluorine Substituents : Increase lipophilicity and may enhance binding affinity to biological targets.

- Benzene Rings : Provide stability and facilitate π-π interactions with biomolecules.

Eigenschaften

IUPAC Name |

2-benzylsulfonyl-1,1-bis(4-fluorophenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F2O3S/c22-19-10-6-17(7-11-19)21(24,18-8-12-20(23)13-9-18)15-27(25,26)14-16-4-2-1-3-5-16/h1-13,24H,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQLTBFDYVPLKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CC(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.